molecular formula C14H7ClF3NO2 B6311272 3-Chloro-8-trifluoromethyl-10,11-dihydrodibenz[b,f][1,4]oxazepin-11-one, 97% CAS No. 2088942-70-3

3-Chloro-8-trifluoromethyl-10,11-dihydrodibenz[b,f][1,4]oxazepin-11-one, 97%

Cat. No. B6311272
CAS RN: 2088942-70-3
M. Wt: 313.66 g/mol
InChI Key: OXSUQRDTMRMTON-UHFFFAOYSA-N
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Description

3-Chloro-8-trifluoromethyl-10,11-dihydrodibenz[b,f][1,4]oxazepin-11-one (97%) is a compound of the oxazepinone class with a wide range of properties and applications. It has been studied extensively in the scientific research community due to its unique properties and potential for application in a wide range of fields.

Scientific Research Applications

3-Chloro-8-trifluoromethyl-10,11-dihydrodibenz[b,f][1,4]oxazepin-11-one (97%) has been used in a variety of scientific research applications. It has been used as a substrate for the synthesis of a range of compounds, including antitumor agents and inhibitors of the human immunodeficiency virus (HIV). It has also been used as a model compound for the study of the structure and reactivity of oxazepinones. Additionally, it has been used as a starting material for the synthesis of a range of other compounds, including drugs, antibiotics, and pesticides.

Mechanism of Action

The mechanism of action of 3-Chloro-8-trifluoromethyl-10,11-dihydrodibenz[b,f][1,4]oxazepin-11-one (97%) is not fully understood. However, it is known to be a substrate for the synthesis of a range of compounds, including antitumor agents and inhibitors of the human immunodeficiency virus (HIV). Additionally, it is believed to act as a substrate for the formation of a range of other compounds, including drugs, antibiotics, and pesticides.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Chloro-8-trifluoromethyl-10,11-dihydrodibenz[b,f][1,4]oxazepin-11-one (97%) are not well understood. However, it is known to be a substrate for the synthesis of a range of compounds, including antitumor agents and inhibitors of the human immunodeficiency virus (HIV). Additionally, it is believed to act as a substrate for the formation of a range of other compounds, including drugs, antibiotics, and pesticides.

Advantages and Limitations for Lab Experiments

3-Chloro-8-trifluoromethyl-10,11-dihydrodibenz[b,f][1,4]oxazepin-11-one (97%) has a number of advantages and limitations when used in lab experiments. Its low cost and availability make it an attractive substrate for a range of synthetic reactions. Additionally, it is relatively stable and easy to handle, making it suitable for use in a wide range of experiments. However, its reactivity can be unpredictable and it can be difficult to control, making it unsuitable for some experiments.

Future Directions

The potential future directions for research on 3-Chloro-8-trifluoromethyl-10,11-dihydrodibenz[b,f][1,4]oxazepin-11-one (97%) are numerous. Further research could focus on the synthesis of novel compounds using this compound as a substrate. Additionally, further research could be conducted into the biochemical and physiological effects of the compound. Additionally, further research could be conducted into the use of the compound in drug development, as well as its potential use as an antibiotic or pesticide. Finally, further research could focus on the optimization of the synthesis method and the development of new methods for the synthesis of this compound.

Synthesis Methods

The synthesis of 3-Chloro-8-trifluoromethyl-10,11-dihydrodibenz[b,f][1,4]oxazepin-11-one (97%) is a multi-step process. It begins with the reaction of 8-chloro-10,11-dihydrodibenz[b,f][1,4]oxazepin-11-one (97%) with trifluoroacetic anhydride in dichloromethane. This reaction produces 8-chloro-10,11-dihydrodibenz[b,f][1,4]oxazepin-11-one (97%) trifluoroacetate, which is then hydrolyzed with aqueous sodium hydroxide to yield the desired product.

properties

IUPAC Name

9-chloro-3-(trifluoromethyl)-5H-benzo[b][1,4]benzoxazepin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7ClF3NO2/c15-8-2-3-9-12(6-8)21-11-4-1-7(14(16,17)18)5-10(11)19-13(9)20/h1-6H,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXSUQRDTMRMTON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(F)(F)F)NC(=O)C3=C(O2)C=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7ClF3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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